[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol
Description
[6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is a benzoxazine derivative characterized by a trifluoromethyl (-CF₃) substituent at position 6 of the benzoxazine core and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 g/mol and a CAS number of 1822529-02-1 . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug discovery .
Properties
IUPAC Name |
[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)6-1-2-9-8(3-6)14-4-7(5-15)16-9/h1-3,7,14-15H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVKFMRBXWPQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503412-91-6 | |
| Record name | [6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol (CAS No. 1503412-91-6) is a member of the benzoxazine family, characterized by its unique trifluoromethyl group and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.
Molecular Details
- Molecular Formula : CHFNO
- Molecular Weight : 233.06581 g/mol
- SMILES : C1C(OC2=C(N1)C=C(C=C2)C(F)(F)F)CO
- InChIKey : AJVKFMRBXWPQPV-UHFFFAOYSA-N
Structural Representation
Chemical Structure
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 234.07364 | 151.9 |
| [M+Na]+ | 256.05558 | 160.6 |
| [M+NH]+ | 251.10018 | 157.1 |
| [M+K]+ | 272.02952 | 156.2 |
| [M-H]– | 232.05908 | 149.1 |
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
Benzoxazine derivatives have been explored for their anticancer activities. A study on related compounds indicated notable cytotoxic effects against human promyelocytic leukemia (HL-60) cells, highlighting the potential of these compounds in cancer therapeutics . The mechanism of action may involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazine derivatives have also been documented. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases . Further research is needed to elucidate the specific pathways involved.
Neuroprotective Activity
Emerging studies suggest that benzoxazines may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. This activity is hypothesized to be linked to their ability to modulate neurotransmitter levels and reduce oxidative stress .
Study on Antimicrobial Efficacy
A study conducted by Bano et al. (2016) evaluated a series of thiazine and benzothiazine derivatives for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.6 nM against resistant strains, showcasing the potential of these compounds in antibiotic development .
Cytotoxicity Assessment
In a comparative study of benzoxazine derivatives, compound analogs were tested for cytotoxicity against HL-60 cells. The results demonstrated that modifications in the chemical structure significantly influenced biological activity, with specific substitutions enhancing cytotoxic effects .
Conclusion and Future Directions
The biological activity of This compound presents a promising avenue for further research in pharmacology and medicinal chemistry. Its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties warrant extensive investigation to fully understand its mechanisms and therapeutic potential.
Future studies should focus on:
- Detailed mechanistic studies to elucidate pathways involved in its biological activities.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize biological activity through chemical modifications.
The compound's unique structural features make it an attractive candidate for drug development in various therapeutic areas.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The benzoxazine scaffold is highly modular, with substituents at positions 2, 4, 6, and 7 influencing physical, chemical, and biological properties. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -Br) : These groups increase stability and lipophilicity. The trifluoromethyl group in the target compound offers superior metabolic resistance compared to halogens like Cl or Br .
- Hydroxymethyl (-CH₂OH) vs.
Pharmacological Activity
Benzoxazine derivatives exhibit diverse bioactivities, influenced by substituents:
- Antibacterial Activity : Chloro-substituted derivatives (e.g., (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid) showed moderate activity against Staphylococcus aureus and E. coli (MIC: 25–50 µg/mL) . The trifluoromethyl analog’s activity remains unreported but is hypothesized to be superior due to enhanced membrane permeability .
- Calcium Antagonism: Imidazolinic benzoxazines with electron-withdrawing groups (e.g., -NO₂, -CF₃) demonstrated antihypertensive effects in preclinical models .
- Anticancer Potential: The trifluoromethyl derivative in is part of a sulfonamide-containing compound under investigation for kinase inhibition, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
